N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-19-17-10-4-3-9-16(17)18(22-23(19)14-6-1-2-7-14)13-21-27(25,26)15-8-5-11-20-12-15/h3-5,8-12,14,21H,1-2,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXYGQOLVDNLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-cyclopentylphthalazinone with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. It potentially interacts with molecular targets such as kinases, which are critical for various signaling pathways in cancer cells . The unique structure allows for tailored interactions that may enhance its efficacy against certain cancer types.
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds with similar structures have been studied for their ability to inhibit bacterial growth, making N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide a candidate for further investigation in the development of new antibiotics .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Phthalazinone Core : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Cyclopentyl Group : A Friedel-Crafts alkylation reaction is used to incorporate the cyclopentyl group into the phthalazinone core.
- Synthesis of Pyridine Sulfonamide : The final step involves the reaction of the synthesized phthalazinone derivative with pyridine sulfonamide derivatives to yield the target compound.
Case Study 1: Anticancer Activity
A study explored the effects of similar compounds on various cancer cell lines. Results indicated that derivatives with a phthalazinone structure showed significant inhibition of cell growth in vitro, suggesting that modifications to the structure could enhance potency against specific cancer types.
Case Study 2: Antimicrobial Efficacy
In another investigation, compounds containing sulfonamide groups were tested against a range of bacterial strains. The results demonstrated that modifications to the sulfonamide moiety could lead to improved antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound.
Mechanism of Action
The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which is why it is being studied as a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide
Uniqueness
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of a pyridine ring and a sulfonamide group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phthalazine derivative with a cyclopentyl substituent and a pyridine sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 414.469 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, similar to other sulfonamide derivatives.
- Receptor Modulation : It could modulate receptor activity, affecting pathways related to inflammation or cancer progression.
Structure-Activity Relationship (SAR)
Research on similar compounds has indicated that structural modifications can significantly affect biological activity. For example, the introduction of different substituents on the phthalazine core can enhance potency against specific targets. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |
| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |
| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |
| N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl ) -2 -phenyl -2H -1 , 2 , 3 -triazole -4 -carboxamide | Unique cyclopentane and triazole structure | Potential anticancer |
The unique combination of cyclopentane and triazole structures in this compound may confer distinct biological properties that warrant further investigation.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the same structural family:
- Anticancer Activity : In vitro studies have shown that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. These studies suggest that the mechanism may involve apoptosis induction through interaction with tubulin or DNA.
- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated promising antimicrobial activity against both bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.
- Inflammation Modulation : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways by inhibiting specific cytokines or chemokines involved in immune responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling phthalazine derivatives with sulfonamide groups under nucleophilic substitution or condensation reactions. For example, pyridine-3-sulfonamide derivatives can be synthesized using acetonitrile as a solvent with bases like 3,5-lutidine to enhance reactivity, as demonstrated in analogous sulfonamide syntheses . Temperature control (0–5°C) and stoichiometric ratios of intermediates (e.g., sulfonyl chloride to amine) are critical for minimizing side products .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its purity?
- Methodological Answer :
- X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve stereochemistry and confirm the cyclopentyl-phthalazine core .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity, while NMR (¹H/¹³C, DEPT) validates functional groups like the sulfonamide linkage and aromatic protons .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., kinase or protease assays) due to the phthalazine scaffold's known role in targeting ATP-binding domains. Use in vitro cell viability assays (MTT or resazurin) at concentrations ranging from 1–100 μM, with positive controls like imatinib derivatives for comparison .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions, and what statistical approaches are suitable for process optimization?
- Methodological Answer : Apply Design of Experiments (DoE) to assess factors like solvent polarity (acetonitrile vs. DMF), temperature (0–50°C), and catalyst loading. For example, a central composite design can model interactions between variables, as seen in flow-chemistry optimizations for diazomethane synthesis . Reaction monitoring via in situ IR spectroscopy helps identify kinetic bottlenecks .
Q. What strategies resolve discrepancies in crystallographic data, particularly for the sulfonamide moiety’s conformation?
- Methodological Answer : Discrepancies may arise from dynamic disorder or twinning. Use SHELXD for phase refinement and OLEX2 for electron density mapping. If twinning is suspected (e.g., Rint > 0.1), apply the TwinRotMat algorithm in SHELXL to refine against twinned data .
Q. How does the cyclopentyl group influence the compound’s conformational stability in different solvent systems?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze solvent-accessible surfaces and torsional angles. Compare energy barriers for cyclopentyl rotation in polar (water) vs. nonpolar (chloroform) solvents. Experimental validation via variable-temperature NMR (VT-NMR) in DMSO-d6 can detect restricted rotation .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodological Answer : Use ACD/Labs Percepta to calculate logP (lipophilicity), pKa (ionization states), and membrane permeability (MDCK assay predictions). Compare with experimental Caco-2 cell permeability data. Discrepancies >1 log unit suggest limitations in force-field parameters for the sulfonamide group .
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers for in vivo studies.
Solution : Derivatize the pyridine ring with polar groups (e.g., hydroxyl or amine) via post-synthetic modification . - Challenge : Ambiguous NOESY correlations for the methylene bridge.
Solution : Use ROESY to distinguish dipolar couplings from spin diffusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
